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molecular formula C12H19BrS B8342077 1-Bromo-8-(thiophen-2-yl)octane

1-Bromo-8-(thiophen-2-yl)octane

Cat. No. B8342077
M. Wt: 275.25 g/mol
InChI Key: GUESBRVAUQCPFJ-UHFFFAOYSA-N
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Patent
US05134128

Procedure details

To a stirring mixture of 8-(thiophen-2-yl)-octan-1-ol (0.132 g, 0.622 mmol) and triethylamine (0.126 g, 1.245 mmol) in methylene chloride (5 ml) at 0° under argon was added methanesulfonyl chloride (0.107 g, 0.933 mmol). After stirring for 2 hours at 0° the reaction was quenched with water and the organic layer was washed with 10% hydrochloric acid, saturated sodium bicarbonate, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give a pale oil. To this oil in acetone (2 ml) was added lithium bromide (0.216 g, 2.49 mmol) and the mixture was refluxed for 15 hours. The acetone was evaporated and the residue was taken up in ethyl ether, washed with 10% hydrochloric acid, saturated sodium bicarbonate, water, saturated sodium chloride, dried over magnesium sulfate, filtered through silica and concentrated to give the title compound which was carried on without further purification.
Name
8-(thiophen-2-yl)-octan-1-ol
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
0.126 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.107 g
Type
reactant
Reaction Step Two
Quantity
0.216 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]O.C(N(CC)CC)C.CS(Cl)(=O)=O.[Br-:27].[Li+]>C(Cl)Cl.CC(C)=O>[Br:27][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
8-(thiophen-2-yl)-octan-1-ol
Quantity
0.132 g
Type
reactant
Smiles
S1C(=CC=C1)CCCCCCCCO
Name
Quantity
0.126 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.107 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0.216 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours at 0° the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with water
WASH
Type
WASH
Details
the organic layer was washed with 10% hydrochloric acid, saturated sodium bicarbonate, water, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The acetone was evaporated
WASH
Type
WASH
Details
washed with 10% hydrochloric acid, saturated sodium bicarbonate, water, saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through silica
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCCCCCCC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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